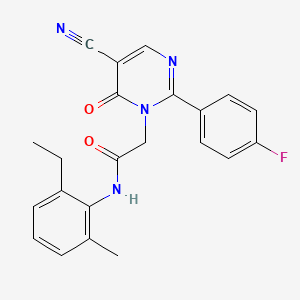
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide: is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups, a hydroxypropyl chain, and a phenylethanesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide typically involves multiple steps:
Formation of the Furan Derivative: The initial step involves the synthesis of 2,5-dimethylfuran. This can be achieved through the acid-catalyzed cyclization of 2,5-hexanedione.
Hydroxypropylation: The furan derivative is then subjected to a hydroxypropylation reaction. This involves the reaction of 2,5-dimethylfuran with an appropriate hydroxypropylating agent, such as 3-chloropropanol, under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated furan derivative with 2-phenylethanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,5-diones.
Reduction: Reduction of the sulfonamide group can yield the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Ethers or esters depending on the substituent introduced.
科学的研究の応用
Chemistry
In organic synthesis, N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel compounds.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.
Industry
In the material science domain, this compound could be explored for its potential use in the development of new materials with specific electronic or optical properties. Its furan ring and sulfonamide group could contribute to unique material characteristics.
作用機序
The mechanism by which N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of para-aminobenzoic acid (PABA), interfering with bacterial folic acid synthesis.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)-2-phenylethanesulfonamide: Lacks the furan ring and dimethyl groups, potentially altering its chemical reactivity and biological activity.
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide: Similar structure but with a methyl group on the benzene ring, which could affect its properties.
Uniqueness
N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylethanesulfonamide is unique due to the combination of its furan ring, hydroxypropyl chain, and sulfonamide group. This combination imparts distinct chemical and potentially biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-13-12-16(14(2)22-13)17(19)8-10-18-23(20,21)11-9-15-6-4-3-5-7-15/h3-7,12,17-19H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAMMKJEMLRKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNS(=O)(=O)CCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)
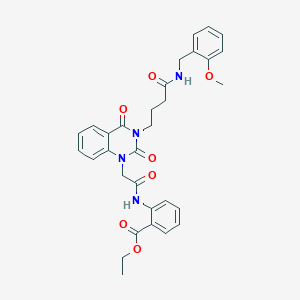
![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)
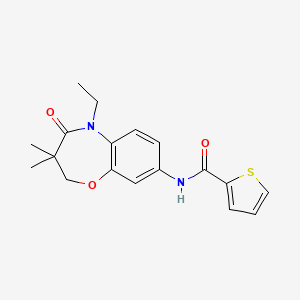
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)
![3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2478516.png)
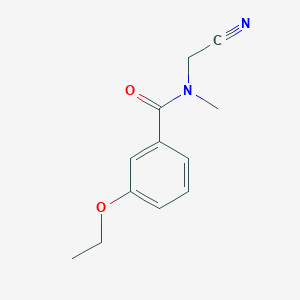
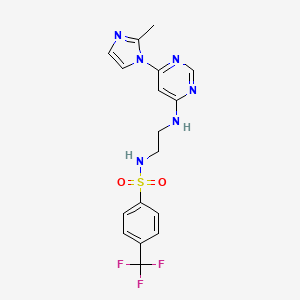
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/new.no-structure.jpg)
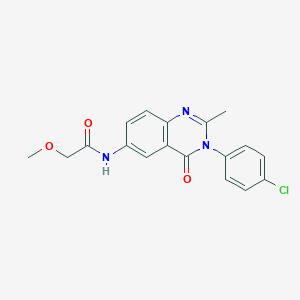
![ethyl 2-(2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)
![1-(3-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2478526.png)
